molecular formula C31H37N9O B15174211 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-methoxyphenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-methoxyphenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-

Cat. No.: B15174211
M. Wt: 551.7 g/mol
InChI Key: IIZHAVASXCKFMQ-UHFFFAOYSA-N
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Description

“1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-methoxyphenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple fused ring systems, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex compounds typically involves multiple steps, including the formation of each ring system and their subsequent fusion. Common synthetic routes may include:

    Cyclization Reactions: Formation of ring structures through intramolecular reactions.

    Condensation Reactions: Combining smaller molecules to form larger ring systems.

    Functional Group Transformations: Modifying functional groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: Using catalysts to accelerate reactions.

    Temperature and Pressure Control: Maintaining specific conditions to favor the desired reaction pathway.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. For example, it may inhibit an enzyme’s activity or activate a receptor, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives: Compounds with similar core structures but different substituents.

    Benzimidazole Derivatives: Compounds featuring the benzimidazole ring system.

    Piperazine Derivatives: Compounds containing the piperazine ring.

Uniqueness

This compound’s uniqueness lies in its specific combination of ring systems and functional groups, which may confer distinct chemical and biological properties. Its structural complexity may also offer advantages in terms of specificity and potency in various applications.

Properties

Molecular Formula

C31H37N9O

Molecular Weight

551.7 g/mol

IUPAC Name

3-[2-[(2-methoxyphenyl)methyl]-3H-benzimidazol-5-yl]-1-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C31H37N9O/c1-38-13-15-39(16-14-38)22-8-10-23(11-9-22)40-31-28(30(32)33-19-34-31)29(37-40)21-7-12-24-25(17-21)36-27(35-24)18-20-5-3-4-6-26(20)41-2/h3-7,12,17,19,22-23H,8-11,13-16,18H2,1-2H3,(H,35,36)(H2,32,33,34)

InChI Key

IIZHAVASXCKFMQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC6=C(C=C5)N=C(N6)CC7=CC=CC=C7OC)N

Origin of Product

United States

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